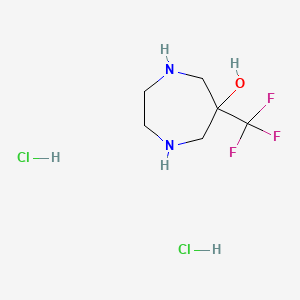
6-(Trifluoromethyl)-1,4-diazepan-6-oldihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)-1,4-diazepan-6-ol dihydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of diazepane derivatives using reagents such as Togni’s reagent or CF3SO2Na under metal-free conditions . The reaction conditions often include the use of a suitable solvent, such as acetonitrile, and a base, such as potassium carbonate, to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)-1,4-diazepan-6-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce various functional groups into the diazepane ring.
Scientific Research Applications
6-(Trifluoromethyl)-1,4-diazepan-6-ol dihydrochloride has several scientific research applications:
Biology: Studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)-1,4-diazepan-6-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects . The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes.
Comparison with Similar Compounds
Trifluoperazine: A trifluoromethyl phenothiazine derivative used as an antipsychotic.
Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group.
Uniqueness: 6-(Trifluoromethyl)-1,4-diazepan-6-ol dihydrochloride is unique due to its specific diazepane ring structure combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Biological Activity
6-(Trifluoromethyl)-1,4-diazepan-6-ol dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
- Molecular Formula : C7H9Cl2F3N2O
- Molecular Weight : 232.06 g/mol
- Structural Characteristics : The trifluoromethyl group contributes to the compound's lipophilicity and potential bioactivity.
The biological activity of 6-(trifluoromethyl)-1,4-diazepan-6-ol dihydrochloride is primarily attributed to its interaction with various biological targets, including:
- Protein Kinases : The compound may exhibit inhibitory effects on specific protein kinases involved in cell signaling pathways, which are crucial for cellular proliferation and survival .
- Neurotransmitter Receptors : Preliminary studies suggest that this compound may act on neurotransmitter receptors, potentially influencing neurological pathways .
Biological Activity Overview
Research indicates that 6-(trifluoromethyl)-1,4-diazepan-6-ol dihydrochloride demonstrates a range of biological activities:
Anticancer Activity
A study evaluated the compound's efficacy against various cancer cell lines. It was found to significantly inhibit cell growth at micromolar concentrations, suggesting its potential as an anticancer agent.
Neuroprotective Effects
In an animal model of traumatic brain injury (TBI), administration of the compound resulted in reduced neuronal death and improved functional recovery. Histological analyses revealed decreased inflammation and oxidative stress markers, indicating its protective role in neurodegenerative conditions .
Research Findings
Recent investigations have focused on the pharmacological profile of 6-(trifluoromethyl)-1,4-diazepan-6-ol dihydrochloride:
-
In Vitro Studies :
- The compound exhibited an IC50 value in the low micromolar range against specific cancer cell lines.
- Its selectivity for certain protein kinases was confirmed through enzyme assays.
-
In Vivo Studies :
- Animal models treated with the compound showed significant improvements in behavioral outcomes following TBI.
- Pharmacokinetic studies indicated favorable absorption and distribution profiles.
Properties
Molecular Formula |
C6H13Cl2F3N2O |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
6-(trifluoromethyl)-1,4-diazepan-6-ol;dihydrochloride |
InChI |
InChI=1S/C6H11F3N2O.2ClH/c7-6(8,9)5(12)3-10-1-2-11-4-5;;/h10-12H,1-4H2;2*1H |
InChI Key |
BIVAQXBNCSZRTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(CN1)(C(F)(F)F)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















